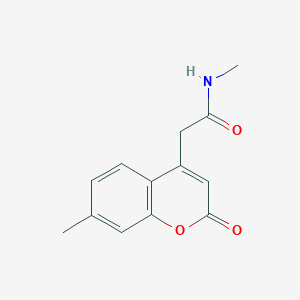

N-methyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

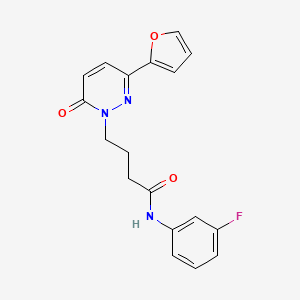

“N-methyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide” is a chemical compound that belongs to the class of coumarin derivatives . Coumarins are an important class of benzopyrones, several derivatives of which are found in nature . They have been shown to exhibit remarkable anti-tumorial, anti-inflammatory, and anti-viral effects .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of N-(4-methyl-2-oxo-2H-chrome-7-yl)-2-(5-phenylsubstituted-1,3,4-oxadiazol-2-ylthio) acetamide derivatives were synthesized by the nucleophilic substitution of 2-chloro-N-(4-methyl-2-Oxo-2H-chrome-7-yl) acetamide with suitable 1,3,4-oxadiazole-2-thiols .

Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry . These techniques provide detailed information about the atomic and molecular structure of the compound.

Chemical Reactions Analysis

The chemical reactions involving “this compound” can be studied using various analytical techniques. The compound can undergo various chemical reactions, depending on the conditions and reagents used .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be analyzed using various techniques such as IR spectroscopy, UV-Vis spectroscopy, and mass spectrometry .

Scientific Research Applications

Synthesis and Chemical Characterization

Researchers have synthesized various thiazolidin-4-ones and thiazolidinones based on coumarin derivatives, demonstrating the versatility of coumarin-based compounds in producing new chemical entities with potential biological activities. These synthesized compounds have been characterized using elemental analysis, IR, ^1H-NMR, and ^13C-NMR data, highlighting their structural and chemical properties (Čačić et al., 2009) (Hamdi et al., 2012).

Antibacterial and Antioxidant Activities

New coumarin derivatives have been evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria, with some showing more activity than standard references. Additionally, their antioxidant activities have been assessed, indicating the potential health benefits of these compounds (Hamdi et al., 2012) (Čačić et al., 2010).

Kinetics and Mechanism Studies

The kinetics and mechanism of N-substituted amide hydrolysis, including compounds like N-methylacetamide, have been studied in high-temperature water. These studies provide insight into the stability and reactivity of such compounds under various conditions, which is crucial for their potential applications in different scientific and industrial processes (Duan et al., 2010).

Molecular Structure and Properties

Research has also focused on the molecular structures of coumarin derivatives and related compounds, elucidating their properties through experimental and theoretical methods. Such studies are essential for understanding the behavior of these compounds in biological systems and their potential applications in drug design and other areas (Kimura & Aoki, 1953) (Öǧretir et al., 2010).

Mechanism of Action

Target of Action

N-methyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide is a coumarin derivative . Coumarin derivatives have been found to exhibit a wide range of biological activities, including anti-inflammatory , anti-HIV , antibacterial, antifungal , and antitumor effects. They have been reported to inhibit bacterial DNA gyrase , which is an essential enzyme involved in DNA replication.

Mode of Action

Coumarin derivatives, in general, are known to interact with their targets, such as bacterial dna gyrase, and inhibit their function . This inhibition can lead to the cessation of bacterial growth, thereby exhibiting antibacterial activity .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those involving its targets. For instance, the inhibition of bacterial DNA gyrase can disrupt the DNA replication process, leading to the death of the bacteria

Pharmacokinetics

The properties of coumarin derivatives can vary widely depending on their specific chemical structure

Result of Action

The molecular and cellular effects of this compound’s action are likely to be related to its inhibition of its targets. For example, the inhibition of bacterial DNA gyrase can lead to the cessation of bacterial growth, thereby exhibiting antibacterial activity

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other substances can affect the activity and stability of this compound

properties

IUPAC Name |

N-methyl-2-(7-methyl-2-oxochromen-4-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-8-3-4-10-9(6-12(15)14-2)7-13(16)17-11(10)5-8/h3-5,7H,6H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABHTYCXITNDJTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

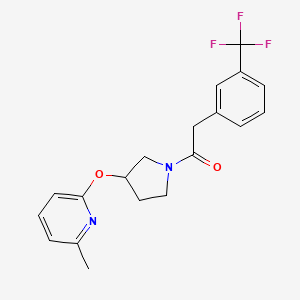

![2-{[1-(Quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2554578.png)

![4,7,8-Trimethyl-2-(2-methylpropyl)-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2554586.png)

![N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}oxane-4-carboxamide](/img/structure/B2554588.png)

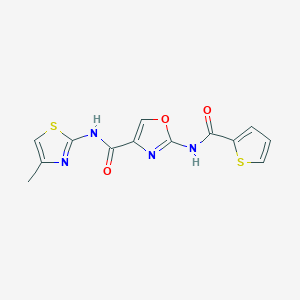

![2-[5-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoic acid](/img/structure/B2554593.png)

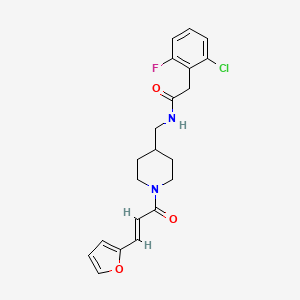

![4-(2-(benzo[d][1,3]dioxole-5-carboxamido)ethyl)-N-(3-phenylpropyl)piperazine-1-carboxamide](/img/structure/B2554596.png)

![3-(4-chlorophenyl)-2-((2-morpholino-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2554597.png)